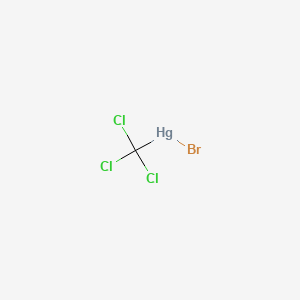
Bromo(trichloromethyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo(trichloromethyl)mercury is an organomercury compound with the molecular formula CBrCl₃Hg. It is a member of the broader class of organomercury compounds, which are characterized by the presence of at least one carbon-mercury bond. These compounds are known for their unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromo(trichloromethyl)mercury can be synthesized through the reaction of bromoform with phenylmercuric bromide in the presence of a base . This method involves the generation of dichlorocarbene, which then reacts with phenylmercuric chloride to form the desired compound. Another method involves the use of sodium trichloroacetate as a carbene source, which releases dichlorocarbene upon heating .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of phase-transfer catalysts and protic bases can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Bromo(trichloromethyl)mercury undergoes various types of chemical reactions, including substitution, addition, and reduction reactions. It reacts with hydrogen cyanide, potassium cyanide, and potassium iodide, behaving as a typical organomercury compound .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve the use of halogenating agents such as bromine or chlorine.
Addition Reactions: this compound can participate in addition reactions with alkenes and alkynes, facilitated by the presence of metal catalysts.
Reduction Reactions: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various organomercury derivatives, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
Bromo(trichloromethyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, although its toxicity poses significant challenges.
Industry: this compound is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of bromo(trichloromethyl)mercury involves its interaction with nucleophilic sites on biomolecules. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzymatic activity. This interaction is primarily mediated through the formation of mercury-thiol bonds, which disrupt the normal function of the target proteins .
Vergleich Mit ähnlichen Verbindungen
Phenyl(trichloromethyl)mercury: Similar in structure but contains a phenyl group instead of a bromo group.
Dimethylmercury: Contains two methyl groups bonded to mercury, known for its extreme toxicity.
Ethylmercury: Contains an ethyl group bonded to mercury, used in some medicinal applications.
Uniqueness: Bromo(trichloromethyl)mercury is unique due to its specific reactivity and the presence of both bromine and trichloromethyl groups. This combination imparts distinct chemical properties, making it valuable in specialized synthetic applications .
Eigenschaften
CAS-Nummer |
20464-26-0 |
|---|---|
Molekularformel |
CBrCl3Hg |
Molekulargewicht |
398.86 g/mol |
IUPAC-Name |
bromo(trichloromethyl)mercury |
InChI |
InChI=1S/CCl3.BrH.Hg/c2-1(3)4;;/h;1H;/q;;+1/p-1 |
InChI-Schlüssel |
XQSVHXZWWQRYKP-UHFFFAOYSA-M |
Kanonische SMILES |
C(Cl)(Cl)(Cl)[Hg]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


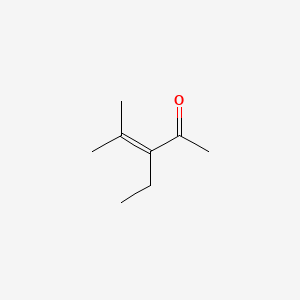
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-](/img/structure/B14714018.png)
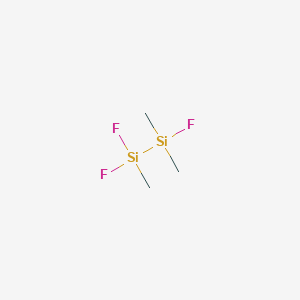
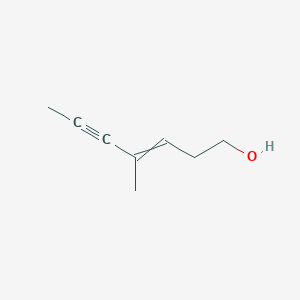
![[2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14714033.png)
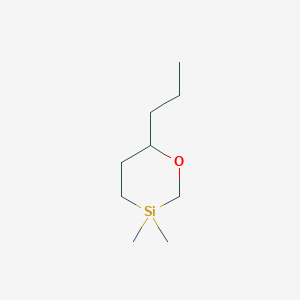

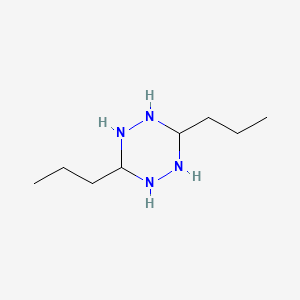


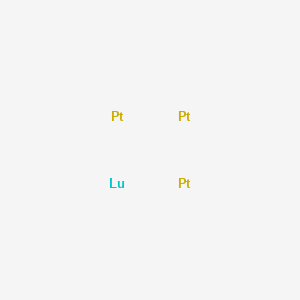

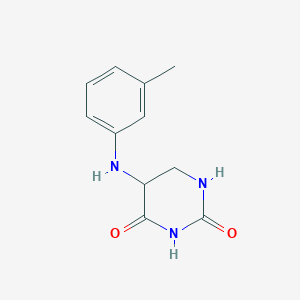
![N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide](/img/structure/B14714073.png)
